6-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID involves multiple steps, starting from readily available precursors. Typical reaction conditions involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
6-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents include organic solvents (e.g., DMF, dichloromethane), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors . The quinazolinone moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid .
- 2-(3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile .
Uniqueness
6-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID is unique due to its specific structural features, such as the combination of a quinazolinone ring with a cyclohexyl and hexanoic acid moiety . This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C22H29N3O5 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H29N3O5/c26-19(27)8-2-1-5-13-23-20(28)16-11-9-15(10-12-16)14-25-21(29)17-6-3-4-7-18(17)24-22(25)30/h3-4,6-7,15-16H,1-2,5,8-14H2,(H,23,28)(H,24,30)(H,26,27) |
InChI Key |
UEPCGBANSVRLRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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